4-{3-[4-(Acetyloxy)phenyl]acryloyl}-1,3-phenylene diacetate
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Overview
Description
4-{3-[4-(Acetyloxy)phenyl]acryloyl}-1,3-phenylene diacetate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of acetyloxy groups and a phenylacryloyl moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[4-(Acetyloxy)phenyl]acryloyl}-1,3-phenylene diacetate typically involves the reaction of 4-(acetyloxy)benzaldehyde with 1,3-diacetoxybenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{3-[4-(Acetyloxy)phenyl]acryloyl}-1,3-phenylene diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetyloxy groups to hydroxyl groups.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenylacryloyl derivatives.
Scientific Research Applications
4-{3-[4-(Acetyloxy)phenyl]acryloyl}-1,3-phenylene diacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{3-[4-(Acetyloxy)phenyl]acryloyl}-1,3-phenylene diacetate involves its interaction with specific molecular targets. The acetyloxy groups and phenylacryloyl moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **4-{3-[4-(Hydroxy)phenyl]acryloyl}-1,3-phenylene diacetate
- **4-{3-[4-(Methoxy)phenyl]acryloyl}-1,3-phenylene diacetate
- **4-{3-[4-(Chloro)phenyl]acryloyl}-1,3-phenylene diacetate
Uniqueness
4-{3-[4-(Acetyloxy)phenyl]acryloyl}-1,3-phenylene diacetate is unique due to the presence of acetyloxy groups, which can enhance its reactivity and biological activity. The compound’s structure allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry and drug development.
Properties
CAS No. |
13745-21-6 |
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Molecular Formula |
C21H18O7 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
[4-[3-(2,4-diacetyloxyphenyl)-3-oxoprop-1-enyl]phenyl] acetate |
InChI |
InChI=1S/C21H18O7/c1-13(22)26-17-7-4-16(5-8-17)6-11-20(25)19-10-9-18(27-14(2)23)12-21(19)28-15(3)24/h4-12H,1-3H3 |
InChI Key |
SLOPRAJOFODBEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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